molecular formula C7H8BrN3O2S B2542878 2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 1505743-11-2

2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B2542878
CAS No.: 1505743-11-2
M. Wt: 278.12
InChI Key: PEMMMXHGTJVMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as matrix metalloproteinases (MMPs). The compound binds to the catalytic sites of these enzymes, thereby preventing their activity and leading to the inhibition of tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is unique due to its combination of a bromopyrazine moiety and a thiazolidine-1,1-dione ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-bromopyrazin-2-yl)-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2S/c8-6-4-10-7(5-9-6)11-2-1-3-14(11,12)13/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMMMXHGTJVMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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